1D-myo-inositol 1,4,5-trisphosphate(6-)
Description
Properties
Molecular Formula |
C6H9O15P3-6 |
|---|---|
Molecular Weight |
414.05 g/mol |
IUPAC Name |
[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonatooxycyclohexyl] phosphate |
InChI |
InChI=1S/C6H15O15P3/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)/p-6/t1-,2+,3+,4-,5-,6-/m1/s1 |
InChI Key |
MMWCIQZXVOZEGG-XJTPDSDZSA-H |
Isomeric SMILES |
[C@H]1([C@@H]([C@H]([C@@H]([C@H]([C@@H]1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O |
Origin of Product |
United States |
Scientific Research Applications
Biological Significance
The compound acts primarily as a second messenger in signal transduction pathways. Its binding to specific receptors on the endoplasmic reticulum triggers calcium release, which is essential for numerous physiological processes. The precise regulation of its levels is vital for maintaining cellular homeostasis and responding appropriately to external stimuli .
Cell Signaling Studies
1D-myo-inositol 1,4,5-trisphosphate(6-) is extensively used in studies related to cell signaling pathways. Its role as a second messenger allows researchers to investigate various signaling cascades initiated by growth factors and hormones. For instance, it has been shown to modulate epidermal growth factor signaling by antagonizing its effects on calcium-mediated chloride secretion in intestinal epithelial cells .
Calcium Homeostasis Research
The compound's ability to release calcium ions makes it a key player in studies focused on calcium homeostasis within cells. Research has demonstrated that alterations in the levels of 1D-myo-inositol 1,4,5-trisphosphate(6-) can lead to significant changes in intracellular calcium concentrations, impacting processes like muscle contraction and neuronal excitability .
Pathophysiological Investigations
Studies have linked dysregulation of 1D-myo-inositol 1,4,5-trisphosphate(6-) signaling to various diseases. For example:
- Cancer : Altered signaling pathways involving this compound can influence tumor growth and metastasis.
- Neurodegenerative Diseases : Changes in calcium signaling mediated by this compound are implicated in conditions like Alzheimer's disease .
Case Studies
Preparation Methods
Allyl and Propenyl Ethers as Transient Protecting Groups
The synthesis of 1D-Ins(1,4,5)P₃ begins with the regioselective protection of myo-inositol hydroxyl groups. A pivotal advancement involves the use of allyl and cis-prop-1-enyl ethers, which enable sequential deprotection under mild conditions. For instance, racemic 1-O-allyl-2,3,6-tri-O-benzyl-myo-inositol serves as a key intermediate, with the allyl group isomerized to a cis-propenyl moiety using Grubbs catalyst or palladium-mediated reactions. This step ensures selective exposure of the 1-hydroxyl group for subsequent phosphorylation while preserving the 4- and 5-positions for later modification.
Benzyl and Isopropylidene Protecting Groups
Benzyl ethers remain indispensable for long-term hydroxyl protection due to their stability under acidic and basic conditions. The synthesis of 1,2,4-tri-O-benzyl-5,6-O-isopropylidene-myo-inositol exemplifies this approach, where crotyl (but-2-enyl) ethers facilitate selective benzylation at the 1, 2, and 4 positions. The isopropylidene group at the 5,6-diol further simplifies subsequent phosphorylation by reducing steric hindrance.
Stereochemical Control and Enantiomeric Resolution
Camphanate Ester-Mediated Resolution
Achieving enantiomeric purity in 1D-Ins(1,4,5)P₃ necessitates chiral resolution of intermediates. Racemic 1-O-allyl-2,3,6-tri-O-benzyl-myo-inositol is resolved via formation of (-)-ω-camphanate esters, yielding optically pure D- and L-isomers. Crystallization of the diastereomeric camphanates ensures >98% enantiomeric excess (ee) for the D-isomer, critical for biological activity.
p-Methoxybenzyl (PMB) Ethers for Temporary Protection
The PMB group offers a balance between stability and ease of removal. In one protocol, racemic 2,4-di-O-benzyl-5,6-O-isopropylidene-1-O-PMB-myo-inositol is resolved via camphanate esters, followed by hydrogenolysis to unmask the 1-hydroxyl group. This strategy minimizes side reactions during phosphorylation.
Phosphorylation Techniques and Thiophosphate Analogues
Stepwise Phosphorylation Using Phosphoramidites
Phosphorylation of the 4- and 5-hydroxyl groups employs phosphoramidite chemistry. For example, treatment of 1D-2,3,6-tri-O-benzyl-myo-inositol with bis(diisopropylamino)chlorophosphine in the presence of 1H-tetrazole yields the 4,5-bis-phosphite intermediate, which is oxidized to the phosphate using tert-butyl hydroperoxide. Subsequent phosphitylation at the 1-position with thiophosphoramidite introduces the phosphorothioate moiety, enhancing resistance to phosphatase degradation.
Radiolabeling and Fluorescent Tagging
Collaborative efforts with NEN-DuPont enabled the synthesis of [³⁵S]-labeled 1D-Ins(1,4,5)P₃-1S, utilizing DL-2,3,6-tri-O-benzyl-4,5-bis-[di-(2-cyanoethoxy)phospho]-myo-inositol as a precursor. Fluorescent analogues are prepared by conjugating chromophores (e.g., fluorescein isothiocyanate) to the 1-phosphorothioate group via thiol-maleimide chemistry.
Deprotection and Final Product Isolation
Hydrogenolysis of Benzyl Ethers
Final deprotection involves catalytic hydrogenation over palladium on carbon (10% Pd/C) in methanol/water (9:1). This step removes benzyl groups while preserving the phosphate and thiophosphate functionalities. Reaction monitoring via thin-layer chromatography (TLC) ensures complete deprotection.
Acidic Hydrolysis of Isopropylidene and PMB Groups
Mild acidic conditions (0.1 M HCl in tetrahydrofuran) cleave the isopropylidene and PMB groups without degrading the phosphate esters. Neutralization with Amberlite IRA-67 (OH⁻ form) followed by lyophilization yields the crude product.
Analytical Validation and Quality Control
³¹P NMR Spectroscopy
³¹P NMR confirms regiochemical purity and phosphorylation efficiency. Characteristic chemical shifts for the 1-, 4-, and 5-phosphates appear at δ -0.5 to -1.5 ppm (1-phosphate), δ -10.2 to -11.0 ppm (4-phosphate), and δ -11.5 to -12.3 ppm (5-phosphate). Thiophosphate analogues exhibit downfield shifts (δ 55–60 ppm) due to sulfur substitution.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, 250 × 4.6 mm, 5 µm) with a gradient of 10–50% acetonitrile in 50 mM triethylammonium bicarbonate (pH 7.5) resolves 1D-Ins(1,4,5)P₃ from byproducts. Retention times correlate with phosphate content: 1D-Ins(1,4,5)P₃ elutes at 12.3 min, while mono- and bis-phosphates elute earlier.
Comparative Analysis of Synthetic Routes
Q & A
Advanced Research Question
- Secretory granules : Permeabilized SH-SY5Y neuroblastoma cells quantify calcium release using ⁴⁵Ca²⁺ flux assays, revealing IP₃R coupling with chromogranins A/B in neuroendocrine cells .
- ER-mitochondria contact sites : Mouse embryonic fibroblasts (MEFs) lacking IP₃R3 show disrupted calcium transfer, implicating IP₃R3 in apoptosis initiation via mitochondrial membrane depolarization .
How do PLC isozymes (e.g., PLCγ2) regulate Ins(1,4,5)P₃ production in immune signaling?
Basic Research Question
PLCγ2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) to generate Ins(1,4,5)P₃ and diacylglycerol (DAG). Calcium-dependent PLCγ2 activation is critical in B-cell receptor (BCR) signaling, with mutations (e.g., PLCG2 gain-of-function) linked to autoimmunity. Experimental validation uses:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
